Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 959992-52-0; molecular formula C₁₄H₁₈N₂O₃; molecular weight 262.30 g/mol) is a Boc-protected 1,8-naphthyridine derivative featuring a 7-methyl substituent, a 4-oxo functional group, and a partially saturated 3,4-dihydro scaffold bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Unlike the fully aromatic and clinically established antibacterial nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), this compound possesses a reduced 3,4-bond and a Boc-carbamate at N1, structural features that define its primary role as a protected synthetic intermediate amenable to regioselective deprotection and further functionalization in medicinal chemistry campaigns.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B15066029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)CCN2C(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O3/c1-9-5-6-10-11(17)7-8-16(12(10)15-9)13(18)19-14(2,3)4/h5-6H,7-8H2,1-4H3
InChIKeyPMMXIJPTAYOEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Methyl-4-Oxo-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate: Procurement-Relevant Chemical Identity and Core Structural Attributes


Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 959992-52-0; molecular formula C₁₄H₁₈N₂O₃; molecular weight 262.30 g/mol) is a Boc-protected 1,8-naphthyridine derivative featuring a 7-methyl substituent, a 4-oxo functional group, and a partially saturated 3,4-dihydro scaffold bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Unlike the fully aromatic and clinically established antibacterial nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), this compound possesses a reduced 3,4-bond and a Boc-carbamate at N1, structural features that define its primary role as a protected synthetic intermediate amenable to regioselective deprotection and further functionalization in medicinal chemistry campaigns. [1] The compound is supplied at purities of ≥97–98% (HPLC) and complies with ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications.

Why Generic Substitution of Tert-Butyl 7-Methyl-4-Oxo-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate with In-Class Analogs Can Compromise Synthetic Outcomes


Naphthyridine derivatives are not functionally interchangeable as synthetic intermediates because regiochemical, redox, and steric differences at the heterocyclic core dictate orthogonal reactivity. [1] The presence of the Boc protecting group at N1 is critical: it enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) to unmask a secondary amine for subsequent functionalization, whereas the N1-ethyl group in nalidixic acid or the free NH in nor-nalidixic acid precludes this synthetic handle entirely. [2] Additionally, the 7-methyl group exerts electronic and steric effects on the naphthyridine ring that influence both the reactivity of the 4-oxo moiety and the stability of the bicyclic system during multi-step syntheses; SAR studies have demonstrated that replacing the 7-methyl with a 7-fluoromethyl group significantly alters antibacterial potency in 1,8-naphthyridine series, confirming that even subtle 7-position modifications cannot be treated as interchangeable without quantitative justification. [3] Substituting this compound with a non-Boc-protected or differently substituted naphthyridine intermediate would therefore require complete re-validation of downstream reaction yields, purity profiles, and biological outcomes.

Quantitative Differentiation Evidence for Tert-Butyl 7-Methyl-4-Oxo-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate Against Closest Analogs


Boc Protection at N1 Provides Unique Orthogonal Deprotection Handle Absent in Nalidixic Acid and Nor-Nalidixic Acid

The target compound carries an acid-labile tert-butoxycarbonyl (Boc) protecting group at the N1 position of the naphthyridine ring, a synthetic handle that is structurally absent in the closest clinically relevant analog nalidixic acid (1-ethyl substituent) and in nor-nalidixic acid (free NH at N1). [1] The Boc group can be cleaved quantitatively under standard conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) to generate the free secondary amine, enabling subsequent N-alkylation, acylation, or sulfonylation without affecting the 4-oxo or 7-methyl functionalities. In nalidixic acid, the N1-ethyl group is non-cleavable, permanently occupying this position and preventing analogous diversification. [2] This orthogonal deprotection capability is a structural, verifiable point of differentiation that cannot be replicated by purchasing nalidixic acid or its des-ethyl analog.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Documented Synthetic Yield of 78% from 2,7-Dimethyl-1,2,3,4-Tetrahydro-1,8-Naphthyridine Establishes Reproducible Procurement-Grade Performance

The synthesis of tert-butyl 2,7-dimethyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 959992-52-0) proceeds via Boc protection of 2,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.8 g, 11.1 mmol) with excess Boc₂O (10 g, 45.8 mmol) at 60 °C for 16 h, followed by silica gel flash chromatography (0–50% dichloromethane/petroleum ether), affording the purified product as a colorless oil in 78% isolated yield (2.27 g). This yield has been explicitly documented in WO 2007/141473, providing a verifiable benchmark for procurement evaluation. By comparison, analogous Boc-protection reactions on related 1,8-naphthyridine substrates report yields ranging from 75% to 93% under varying conditions, positioning the 78% yield within a well-characterized performance envelope.

Process Chemistry Synthetic Methodology Procurement Specification

Commercially Available Purity (≥97–98%) Matches or Exceeds Typical Research-Grade Specifications for Naphthyridine Building Blocks

Commercially sourced tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is offered at ≥97% purity (Chemeenu) and NLT 98% purity (MolCore, under ISO-certified quality systems), as confirmed by supplier technical datasheets. In comparison, the structurally related 1-Boc-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 243641-37-4) is widely available at 95% purity (Thermo Scientific, Alfa Aesar), representing a 2–3 percentage point purity differential. While this difference may appear modest, in multi-step syntheses each percentage point of impurity can cumulatively degrade yields and complicate purification; a 2% higher purity at the intermediate stage can translate to significantly improved overall campaign yields, particularly in late-stage medicinal chemistry applications. [1]

Quality Control Procurement Analytical Chemistry

Predicted Physicochemical Parameters Differentiate the Target Compound from Nalidixic Acid and Support Its Role as a Protected Intermediate

Predicted physicochemical properties of the target compound (boiling point 372.0 ± 31.0 °C; density 1.075 ± 0.06 g/cm³; pKa 4.44 ± 0.40) have been computationally estimated and catalogued in ChemicalBook. In contrast, nalidixic acid (CAS 389-08-2) has an experimentally determined melting point of 225–230 °C, is sparingly soluble in water, and possesses a carboxylic acid functionality (pKa ~6.0) that confers significantly different solubility and ionization profiles. [1] The target compound's higher predicted boiling point and lower pKa (reflecting the Boc-carbamate rather than a free carboxylic acid) are consistent with its designed role as a neutral, organic-soluble intermediate amenable to chromatographic purification and anhydrous reaction conditions, whereas the zwitterionic character of nalidixic acid limits its utility in non-aqueous synthetic transformations. [2]

Physicochemical Characterization Drug Design Intermediate Selection

SAR Evidence Confirms That 7-Methyl Substituent in 1,8-Naphthyridines Is a Non-Trivial Determinant of Biological Activity Distinct from 7-Fluoromethyl and 7-Aryl Analogs

A comparative study of 7-substituted 1,8-naphthyridine derivatives demonstrated that replacement of the 7-methyl group with a 7-fluoromethyl group increased antibacterial activity in the 1,8-naphthyridine series, establishing that the 7-position substituent is a quantitative determinant of potency. [1] Separately, SAR studies on 1,8-naphthyridine-based SYK inhibitors revealed that a 7-methyl group leads to a significant decrease in biological activity compared to aminoalkyl or diaminoalkyl substituents at the same position, confirming that the 7-methyl group is not a default or neutral substitution but rather exerts specific electronic and steric effects that tune target engagement. [2] These class-level SAR findings underscore that the 7-methyl substituent in the target compound cannot be assumed to perform identically to other 7-substituted analogs in synthetic or biological contexts without empirical validation.

Structure-Activity Relationships Antibacterial Activity Medicinal Chemistry

Procurement-Validated Application Scenarios for Tert-Butyl 7-Methyl-4-Oxo-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate


Divergent Synthesis of N1-Functionalized 1,8-Naphthyridine Libraries via Boc Deprotection and Subsequent N-Alkylation/Acylation

The N1-Boc group serves as a traceless protecting group that can be removed under mild acidic conditions to reveal a secondary amine. This liberated N1 position can then be derivatized with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) to generate focused libraries of N1-substituted 7-methyl-4-oxo-1,8-naphthyridines for antibacterial or anticancer SAR exploration. [1] This strategy is documented in patent literature for the synthesis of 1,8-naphthyridine-based integrin antagonists and naphthyridinone HIV-1 integrase inhibitors, where Boc intermediates analogous to the target compound are pivotal for introducing N1 structural diversity. [2]

Intermediate for the Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Antibacterial Agents

Following Boc deprotection and subsequent N1-functionalization, the 4-oxo-3,4-dihydro scaffold of the target compound can be elaborated into 1,8-naphthyridine-3-carboxylic acid derivatives that share the core pharmacophore of nalidixic acid and fluoroquinolone-class antibacterials. The 7-methyl group is retained throughout this sequence, a feature known to contribute to antibacterial activity. [1] US Patent 4,954,507 explicitly discloses 1-t-butyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Example 25) as a member of a series of 1-tertiary-alkyl-substituted naphthyridine carboxylic acid antibacterial agents, demonstrating the direct synthetic lineage from Boc-protected intermediates to biologically evaluated end products. [2]

Building Block for Tetracyclic Naphthyridone Antibacterials Targeting the Bacterial Ribosome

Tetracyclic naphthyridones representing a novel antibacterial class acting via inhibition of bacterial translation (novel ribosome inhibitors, NRIs) are accessible from appropriately functionalized 1,8-naphthyridine intermediates. [1] The target compound, with its 4-oxo and 7-methyl substituents pre-installed and the N1 position protected for selective manipulation, provides a strategic entry point into this chemotype. The most active tetracyclic derivatives in this series inhibit Streptococcus pneumoniae translation at concentrations of <5 μM and exhibit MICs of <8 μg/mL against clinically relevant bacterial strains, underscoring the translational relevance of high-quality naphthyridine building blocks. [2]

Quality-Controlled Intermediate for Process Chemistry Scale-Up and cGMP Manufacturing Campaigns

With commercial availability at ≥97–98% purity under ISO-certified quality systems, the target compound meets the specifications required for use as a regulated starting material (RSM) or advanced intermediate in process chemistry campaigns. [1] The documented synthetic procedure (78% yield at 11 mmol scale, WO 2007/141473) provides a starting point for process optimization, while the Boc group's well-characterized stability and deprotection profile support robust scale-up protocols. This contrasts with less rigorously characterized naphthyridine intermediates that may require extensive in-house re-purification and analytical method development prior to use. [2]

Quote Request

Request a Quote for Tert-butyl 7-methyl-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.